molecular formula C5H10O2 B2722378 3-Methoxycyclobutan-1-ol CAS No. 1807941-46-3

3-Methoxycyclobutan-1-ol

Cat. No.: B2722378
CAS No.: 1807941-46-3
M. Wt: 102.133
InChI Key: OSYROIVZPXZWOK-SYDPRGILSA-N
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Description

3-Methoxycyclobutan-1-ol: is an organic compound with the molecular formula C5H10O2 . It is a cyclobutane derivative, featuring a methoxy group and a hydroxyl group attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing 3-Methoxycyclobutan-1-ol involves the nucleophilic substitution of cyclobutanone with methanol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the carbonyl group by the methoxy group.

    Reduction: Another method involves the reduction of 3-methoxycyclobutanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This process converts the ketone group to a hydroxyl group, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methoxycyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form cyclobutanol derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen halides can replace the methoxy group with a halogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrogen halides, bases, and other nucleophiles.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Cyclobutanol derivatives.

    Substitution: Halogenated cyclobutanes, other substituted cyclobutanes.

Scientific Research Applications

Chemistry: 3-Methoxycyclobutan-1-ol is used as an intermediate in organic synthesis. Its unique structure allows for the exploration of new reactions and the development of innovative synthetic pathways.

Biology: In biological research, this compound can be used as a model compound to study the behavior of cyclobutane derivatives in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine: While specific medicinal applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical intermediates. Research into its biological activity could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of various chemicals and materials. Its reactivity and functional groups make it a valuable building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutan-1-ol involves its interactions with various molecular targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

    Cyclobutanol: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    3-Methoxycyclobutanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

    Cyclobutanone: The parent compound without any substituents, used as a starting material for various derivatives.

Uniqueness: 3-Methoxycyclobutan-1-ol is unique due to the presence of both methoxy and hydroxyl groups on the cyclobutane ring. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields of research.

Properties

IUPAC Name

3-methoxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYROIVZPXZWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-46-3, 1819983-03-3
Record name methoxycyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,3r)-3-methoxycyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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